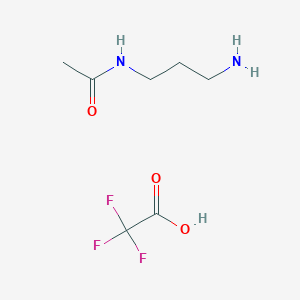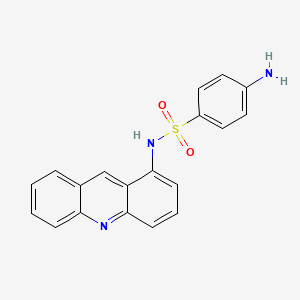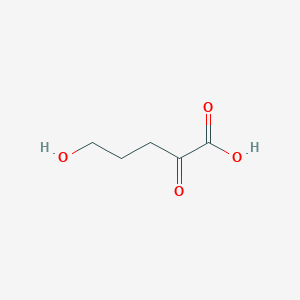
5-Hydroxy-2-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-oxopentanoic acid is an organic compound with the molecular formula C5H8O4 It is a derivative of pentanoic acid, characterized by the presence of a hydroxyl group and a keto group on the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-oxopentanoic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2-pentanone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Engineered strains of microorganisms, such as Escherichia coli, can be utilized to produce the compound from renewable substrates. This method is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2,5-dioxopentanoic acid.
Reduction: The keto group can be reduced to form 5-hydroxy-2-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 2,5-Dioxopentanoic acid.
Reduction: 5-Hydroxy-2-pentanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Hydroxy-2-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 5-Hydroxy-2-oxopentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can participate in enzymatic reactions, acting as a substrate for enzymes involved in metabolic processes. The hydroxyl and keto groups play crucial roles in these interactions, facilitating the formation of enzyme-substrate complexes and subsequent biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxopentanoic acid: Similar in structure but with the hydroxyl group on the fourth carbon atom.
5-Guanidino-2-oxopentanoic acid: Contains a guanidino group instead of a hydroxyl group.
5-Hydroxy-3-oxopentanoic acid: Similar but with the keto group on the third carbon atom.
Uniqueness
5-Hydroxy-2-oxopentanoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry, where its specific properties can be leveraged for desired outcomes.
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
5-hydroxy-2-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c6-3-1-2-4(7)5(8)9/h6H,1-3H2,(H,8,9) |
InChI Key |
MMTYWJNSFWVPPS-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.1]heptan-6-one](/img/structure/B15216112.png)
![Imidazo[4,5-d]imidazole](/img/structure/B15216118.png)

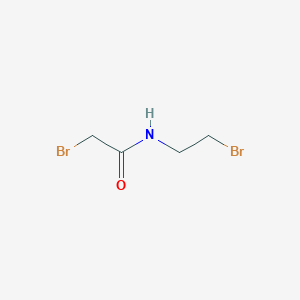
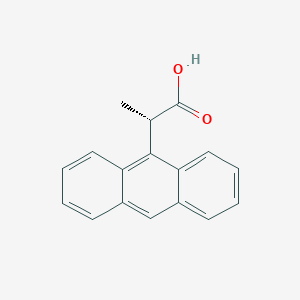
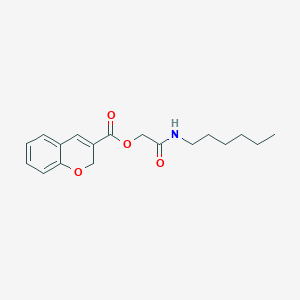
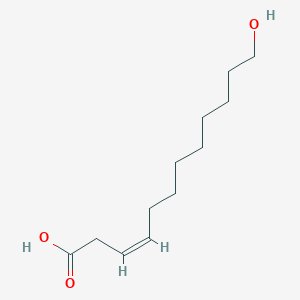
![5-Chloro-6-nitrospiro[chroman-2,2'-indole]](/img/structure/B15216175.png)
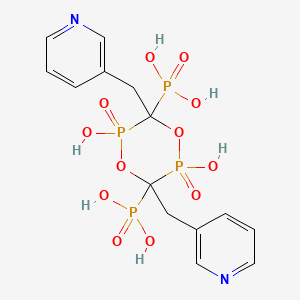
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-](/img/structure/B15216181.png)

